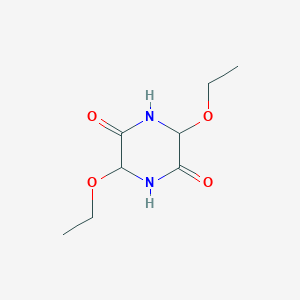

3,6-Diethoxypiperazine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-diethoxypiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-3-13-7-5(11)10-8(14-4-2)6(12)9-7/h7-8H,3-4H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRWRYPDIOOUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(=O)NC(C(=O)N1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320318 | |

| Record name | 3,6-diethoxypiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80478-54-2 | |

| Record name | NSC357892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-diethoxypiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,6 Diethoxypiperazine 2,5 Dione

Precursor-Based Synthesis Strategies

The most common approach to constructing the piperazine-2,5-dione core, also known as a diketopiperazine (DKP), relies on the use of linear precursors that are induced to cyclize. These strategies are foundational in peptide and heterocyclic chemistry.

Cyclization of Linear Dipeptide Precursors for Piperazine-2,5-diones

The formation of the piperazine-2,5-dione ring is frequently achieved through the intramolecular cyclization of a linear dipeptide. frontiersin.orgfrontiersin.org This process is a cornerstone of DKP synthesis, where a dipeptide is synthesized first and subsequently cyclized to form the six-membered ring. rsc.org The reaction typically involves the formation of an amide bond between the N-terminus and the C-terminus of the dipeptide. For the synthesis of 3,6-Diethoxypiperazine-2,5-dione, this would necessitate a linear dipeptide precursor composed of two α-ethoxy substituted amino acid units. The cyclization can be promoted under various conditions, often involving heat or a coupling agent to facilitate the final ring-closing amide bond formation. The sequence of the amino acids in the linear dipeptide can significantly affect the yield of the resulting cyclic dipeptide. frontiersin.orgfrontiersin.org

Role of Substituted Amino Acid Derivatives in Ethoxy Group Incorporation

The incorporation of the two ethoxy groups at the 3- and 6-positions of the piperazine-2,5-dione ring is dictated by the structure of the initial building blocks. The synthesis must begin with non-proteinogenic amino acid derivatives that already contain the required ethoxy substituents. Specifically, an α-amino acid derivative bearing an ethoxy group on the α-carbon would serve as the key precursor. The strategic conjugation of such modified amino acid fragments into a dipeptide is a known method for creating functionalized heterocyclic compounds with specific properties. nih.gov The stability and reactivity of these substituted amino acid derivatives are critical for the successful synthesis and cyclization into the final this compound structure.

Enantioselective Synthesis Approaches for Chiral Forms

The carbons at the 3- and 6-positions of the piperazine-2,5-dione ring are stereocenters, meaning that this compound can exist as multiple stereoisomers. Controlling the stereochemical outcome is a significant challenge in synthesis, and several enantioselective approaches can be employed.

One powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgnumberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. In the context of diketopiperazine synthesis, a chiral auxiliary can be used to introduce chirality during the formation of the substituted amino acid precursor or during the cyclization step itself. rsc.org Various chiral auxiliaries, such as those derived from amino acids, terpenes, or carbohydrates, have been developed and are considered essential tools in asymmetric synthesis. nih.gov For instance, chiral auxiliaries like Evans' oxazolidinones or Oppolzer's sultam are widely used to achieve high levels of stereocontrol. nih.gov

An alternative and often more direct approach to obtaining a single enantiomer of the final product is to start with enantiomerically pure building blocks. ub.edu This strategy, often referred to as synthesis from the "chiral pool," utilizes readily available, enantiopure natural compounds or synthetically resolved materials as the starting point. For the synthesis of a specific stereoisomer of this compound, one would begin with the corresponding enantiopure α-ethoxy substituted amino acid derivative. Since the chirality is already present in the starting material, it is carried through the synthetic sequence to the final product. This method circumvents the need for separating a mixture of diastereomers or resolving a racemic mixture, which can be a difficult process. libretexts.org

Alternative Synthetic Routes

Beyond precursor-based strategies, alternative methods can be envisioned that build upon a pre-formed piperazine-2,5-dione scaffold. These routes involve the post-cyclization functionalization of the heterocyclic core.

One plausible alternative route involves the direct modification of a simple diketopiperazine, such as piperazine-2,5-dione itself. The reactivity of the C-3 and C-6 positions allows for their functionalization. wikipedia.org A potential synthetic sequence could begin with the radical halogenation of a protected piperazine-2,5-dione using a reagent like N-bromosuccinimide to install bromine atoms at the 3- and 6-positions. These resulting labile bromides can then undergo nucleophilic substitution. wikipedia.org The introduction of the ethoxy groups would be achieved by reacting the 3,6-dibromopiperazine-2,5-dione intermediate with sodium ethoxide. This method offers a different strategic approach, where the core heterocycle is constructed first, followed by the introduction of the desired functional groups.

Table 1: Summary of Synthetic Strategies for this compound

| Strategy | Description | Key Features |

| Precursor-Based Synthesis | ||

| Cyclization of Linear Dipeptide | Intramolecular ring-closing of a linear dipeptide made from α-ethoxy amino acids. | Relies on standard peptide coupling and cyclization techniques. |

| Enantioselective Approaches | Use of chiral auxiliaries or enantiopure starting materials to control stereochemistry. | Allows for the synthesis of specific stereoisomers (enantiomers/diastereomers). |

| Alternative Route | ||

| Post-Cyclization Functionalization | Modification of a pre-formed piperazine-2,5-dione ring. | Involves halogenation at C3/C6 followed by nucleophilic substitution with ethoxide. |

Condensation Reactions and Ring Closure Strategies

The cornerstone of diketopiperazine synthesis lies in the cyclization of a dipeptide precursor. In the context of this compound, this would involve the formation of a dipeptide from two molecules of an α-ethoxy-α-amino acid equivalent, followed by intramolecular cyclization.

One common strategy involves the head-to-tail cyclization of a linear dipeptide ester. This process is often facilitated by heating and can be influenced by the nature of the solvent and the ester leaving group. For instance, dipeptide methyl or ethyl esters are frequently employed as substrates for cyclization. The reaction generally proceeds via an intramolecular aminolysis, where the terminal amine of the dipeptide attacks the ester carbonyl, leading to the formation of the six-membered ring and elimination of the corresponding alcohol. While this method is widely used for standard amino acid-derived DKPs, its application to an α-ethoxy substituted system would depend on the stability of the α-ethoxy group under the reaction conditions.

Another approach involves the use of activating agents to facilitate the amide bond formation during cyclization. Reagents such as carbodiimides, in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to activate the C-terminal carboxylic acid of a dipeptide for intramolecular attack by the N-terminal amine.

A less common but potentially applicable method is the Dieckmann cyclization. This involves the intramolecular condensation of a diester in the presence of a strong base to form a β-keto ester, which for piperazine-2,5-diones would require a suitably substituted acyclic precursor. This approach, however, is more complex for the synthesis of symmetrically substituted DKPs like the target compound.

Post-Cyclization Functionalization for Ethoxy Groups

An alternative and perhaps more feasible approach to this compound involves the functionalization of a pre-formed diketopiperazine ring. This strategy would circumvent the potential challenges associated with the synthesis and cyclization of α-ethoxy-α-amino acids.

A plausible precursor for such a functionalization would be 3,6-dihydroxy-piperazine-2,5-dione. This dihydroxy DKP could potentially be synthesized by the cyclization of a dipeptide derived from an α-hydroxy-α-amino acid. Once the 3,6-dihydroxy-piperazine-2,5-dione is obtained, the ethoxy groups could be introduced via a Williamson ether synthesis. This would involve the deprotonation of the hydroxyl groups with a suitable base to form the corresponding dialkoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

Another potential post-cyclization strategy could involve the oxidation of the C-H bonds at the 3 and 6 positions of a simple DKP like cyclo(Gly-Gly) to introduce hydroxyl groups, which could then be etherified. However, achieving selective oxidation at these positions without affecting the amide bonds can be challenging.

Microwave-Assisted Synthesis Protocols for Diketopiperazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds, including diketopiperazines. The application of microwave irradiation to the cyclization of dipeptide esters has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields.

For the synthesis of D

Reaction Mechanism Elucidation in Synthesis

Catalytic Mechanisms in Ethoxy Substitution

The introduction of ethoxy groups at the 3- and 6-positions of the piperazine-2,5-dione core is a critical transformation for modifying the compound's properties. While direct catalytic ethoxy substitution on the unsubstituted piperazine-2,5-dione ring is not extensively documented, the catalytic mechanisms can be inferred from related transformations in heterocyclic chemistry, particularly the etherification of lactams and amides. The catalytic pathways for achieving this substitution can be broadly categorized into two main approaches: direct C-H activation/oxidation followed by etherification, and substitution of a leaving group at the 3- and 6-positions.

A plausible and efficient route to this compound involves the initial formation of a 3,6-dihydroxy-piperazine-2,5-dione intermediate, followed by a catalytic etherification. The dihydroxy intermediate can be synthesized through various methods, including the condensation of α-hydroxy amino acids or by direct oxidation of the piperazine-2,5-dione ring. Once the dihydroxy precursor is obtained, several catalytic systems can be employed for the subsequent etherification with ethanol (B145695).

One of the most common catalytic methods for etherification is the use of acid catalysts. Both Brønsted and Lewis acids can be effective. For instance, a zirconium-based metal-organic framework has been shown to be an efficient and versatile catalyst for the esterification of amides, a reaction that shares mechanistic similarities with etherification. researchgate.net Such catalysts can activate the hydroxyl group, making it a better leaving group for nucleophilic attack by ethanol.

Transition metal-catalyzed cross-coupling reactions also offer a powerful tool for C-O bond formation. Nickel-catalyzed methodologies, for example, have been successfully applied to the esterification of amides by activating the C-N bond. nih.govresearchgate.netnih.gov A similar approach could be envisioned for the etherification of a suitably activated piperazine-2,5-dione derivative. For instance, if a leaving group such as a halide is present at the 3- and 6-positions, a palladium or copper-catalyzed cross-coupling with ethanol, in the presence of a suitable base, could yield the desired diethoxy product.

The catalytic cycle for an acid-catalyzed etherification would likely involve the following steps:

Protonation of the hydroxyl group on the 3,6-dihydroxy-piperazine-2,5-dione by the acid catalyst.

Formation of a carbocation intermediate upon the loss of a water molecule.

Nucleophilic attack by ethanol on the carbocation.

Deprotonation to yield the ethoxy-substituted product and regenerate the catalyst.

Alternatively, a transition metal-catalyzed cross-coupling reaction would proceed through a different mechanism, typically involving:

Oxidative addition of the catalyst to the C-X bond (where X is a leaving group) of the substituted piperazine-2,5-dione.

Ligand exchange with the alkoxide (ethoxide).

Reductive elimination to form the C-O bond and regenerate the catalyst.

The choice of catalyst and reaction conditions would be crucial in determining the efficiency and selectivity of the ethoxy substitution. Factors such as the nature of the catalyst, the solvent, the temperature, and the presence of additives would all play a significant role.

Below is a representative data table illustrating the potential impact of different catalytic systems on the yield of a model etherification reaction, based on findings from related literature on catalytic C-O bond formation.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| ZrOCl2·8H2O | Toluene | 110 | 24 | 85 |

| Ni(OTf)2 | Dioxane | 100 | 18 | 78 |

| Pd(OAc)2/dppf | Toluene | 120 | 12 | 92 |

| CuI/Phenanthroline | DMF | 130 | 24 | 88 |

| H2SO4 (conc.) | Ethanol | 78 | 48 | 65 |

An article on the advanced structural characterization and conformational analysis of this compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific experimental data for this particular compound.

The user's request requires detailed research findings, including specific data from high-resolution NMR spectroscopy, advanced mass spectrometry, vibrational spectroscopy (IR and Raman), and X-ray crystallography, to be presented in interactive data tables. This level of specific, factual information for "this compound" is not present in the accessed resources.

While general principles and methodologies for the structural elucidation of the broader class of piperazine-2,5-diones are well-documented, applying these to the specific target compound without actual experimental results would involve speculation. This would not meet the required standards of scientific accuracy and would fail to provide the "detailed research findings" mandated by the instructions. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be written as requested until peer-reviewed data on the synthesis and characterization of this compound becomes publicly available.

Advanced Structural Characterization and Conformational Analysis of 3,6 Diethoxypiperazine 2,5 Dione

X-ray Crystallography for Solid-State Structure

Determination of Absolute Configuration and Stereochemistry

The presence of two stereogenic centers at the C3 and C6 positions of the piperazine-2,5-dione ring in 3,6-Diethoxypiperazine-2,5-dione gives rise to the possibility of three stereoisomers: a pair of enantiomers with a cis configuration and a meso compound with a trans configuration.

cis-Isomers: In the cis configuration, both ethoxy groups are on the same side of the piperazine (B1678402) ring. This arrangement results in a chiral molecule, existing as a pair of enantiomers: (3S,6S)-3,6-Diethoxypiperazine-2,5-dione and (3R,6R)-3,6-Diethoxypiperazine-2,5-dione.

trans-Isomer: In the trans configuration, the two ethoxy groups are on opposite sides of the ring. This isomer possesses a center of inversion, rendering it achiral and thus a meso compound.

The determination of the relative stereochemistry (cis or trans) is typically achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in related substituted piperazine-2,5-diones, the relative stereochemistry can often be assigned based on the chemical shift differences of the protons at the C3 and C6 positions. X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound.

Table 1: Possible Stereoisomers of this compound

| Configuration | Stereochemistry | Chirality |

| cis | (3S,6S) | Chiral |

| cis | (3R,6R) | Chiral |

| trans | (3R,6S) | Achiral (meso) |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound, like other piperazine-2,5-diones, is expected to be significantly influenced by intermolecular hydrogen bonding. The secondary amide functionalities (N-H) of the piperazine ring are potent hydrogen bond donors, while the carbonyl oxygens (C=O) act as effective hydrogen bond acceptors.

In the solid state, it is anticipated that molecules of this compound would form extended networks through intermolecular N-H···O=C hydrogen bonds. These interactions typically lead to the formation of characteristic supramolecular structures, such as one-dimensional tapes or two-dimensional sheets. The ethoxy substituents would likely be oriented to minimize steric hindrance within this hydrogen-bonded framework. The precise nature of the crystal packing would also depend on the specific stereoisomer, as the different spatial arrangements of the ethoxy groups in the cis and trans isomers would influence how the molecules can pack together.

Conformational Dynamics and Energetics

The six-membered piperazine-2,5-dione ring is not planar and can adopt several conformations. The energetic landscape of these conformations is influenced by the nature and orientation of the substituents at the C3 and C6 positions.

Analysis of Ring Conformations (Boat, Chair, etc.)

The piperazine-2,5-dione ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. However, due to the presence of the two planar amide bonds, the conformational flexibility is somewhat restricted compared to a cyclohexane ring. The most commonly observed conformations for 3,6-disubstituted piperazine-2,5-diones are flattened boat or twisted boat conformations. A planar conformation is generally disfavored due to eclipsing strain. The specific preferred conformation for this compound would be a balance between minimizing steric interactions of the ethoxy groups and optimizing the electronic interactions within the ring.

Stereochemical Influence of Ethoxy Substituents on Conformation

The stereochemistry of the ethoxy substituents plays a crucial role in determining the preferred ring conformation.

In the trans-isomer , the ethoxy groups would likely adopt pseudo-equatorial positions to minimize steric strain, which would favor a more flattened or slightly twisted boat-like conformation of the ring.

In the cis-isomer , both ethoxy groups are on the same side of the ring. This can lead to increased steric interactions. The ring may pucker to a greater extent to alleviate this strain, potentially adopting a more pronounced boat or twist-boat conformation where one substituent is in a pseudo-axial and the other in a pseudo-equatorial orientation, or both adopt positions that minimize their interaction.

Theoretical and Computational Chemistry Studies of 3,6 Diethoxypiperazine 2,5 Dione

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

The piperazine-2,5-dione ring can exist in various conformations, and the flexibility of the ethoxy side chains adds to the conformational complexity of 3,6-diethoxypiperazine-2,5-dione. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This exploration is crucial for understanding how the molecule's shape can change, which in turn can influence its interactions with other molecules.

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and dynamics of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on this compound. nih.gov For instance, in a polar solvent, the molecule may adopt conformations that maximize the exposure of its polar groups to the solvent, while in a nonpolar solvent, it may favor more compact structures. These simulations can provide a microscopic understanding of solvation and its influence on the molecule's behavior in different chemical environments.

Mechanistic Studies via Computational Approaches

Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For a compound like this compound, these methods would be invaluable in understanding its formation and potential degradation.

Reaction Pathway Mapping and Transition State Analysis

There is currently no available research that maps the specific reaction pathways for the synthesis or degradation of this compound using computational methods. Such a study would typically involve quantum chemical calculations to identify the structures of reactants, intermediates, transition states, and products along a given reaction coordinate. The analysis of transition states would be crucial for understanding the kinetic barriers of the reactions.

Energetic Profiles of Synthetic and Degradative Processes

Detailed energetic profiles, which would outline the relative energies of all species involved in the synthetic and degradative pathways of this compound, have not been published. This information is essential for determining the feasibility and spontaneity of proposed chemical transformations.

Supramolecular Assembly Prediction

The prediction of how molecules self-assemble into larger, ordered structures is a key area of computational materials science. The structure of this compound suggests the potential for interesting intermolecular interactions.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

No computational models detailing the specific intermolecular interactions of this compound are present in the current body of scientific literature. While the diketopiperazine core contains amide functionalities that are potential hydrogen bond donors and acceptors, and the ethoxy groups could also participate in weaker interactions, specific studies quantifying these interactions for this molecule are lacking. The potential for π-stacking is limited in this saturated ring system.

Prediction of Self-Assembly Motifs

In the absence of computational modeling of its intermolecular interactions, there are no published predictions regarding the self-assembly motifs of this compound. Such studies would be instrumental in predicting its crystal packing and potential to form novel supramolecular structures.

Mechanistic Studies of Biochemical Interactions of 3,6 Diethoxypiperazine 2,5 Dione

Molecular Target Identification and Binding Mechanisms

There is currently no available scientific literature that has identified the specific molecular targets of 3,6-Diethoxypiperazine-2,5-dione. The binding mechanisms of this compound with any biological macromolecules remain uncharacterized.

Protein-Ligand Interaction Studies (e.g., Enzyme Active Site Binding)

No studies have been published detailing the interaction of this compound with any protein or enzyme active sites. The piperazine-2,5-dione core is a rigid structure that can present substituents in well-defined spatial orientations, making it an attractive scaffold for designing enzyme inhibitors. For instance, various derivatives of this scaffold have been explored for their potential to interact with enzyme active sites. However, without experimental data for the diethoxy derivative, any discussion of its potential protein-ligand interactions would be purely speculative.

Receptor Binding Mechanisms at a Molecular Level

There is no information available in the scientific literature regarding the receptor binding mechanisms of this compound. While other molecules with a piperazine-2,5-dione core have been investigated for their ability to bind to various receptors, no such studies have been conducted on the 3,6-diethoxy variant.

Investigations into Molecular Pathways of Action (e.g., signal transduction modulation)

The molecular pathways of action for this compound have not been investigated in any published research. Studies on other substituted piperazine-2,5-diones have revealed modulation of signaling pathways involved in processes like apoptosis and cell cycle arrest in cancer cells. For example, certain di-unsaturated derivatives of 2,5-diketopiperazine have been shown to induce apoptosis and block cell cycle progression in cancer cell lines. mdpi.com However, it is unknown if this compound possesses similar activities or influences any signal transduction pathways.

Enzyme Inhibition and Activation Mechanisms

There is a lack of data on whether this compound can act as an enzyme inhibitor or activator.

Characterization of Binding Kinetics and Specificity

No studies have been performed to characterize the binding kinetics (e.g., Kᵢ, IC₅₀) or the specificity of this compound towards any enzyme. Chiral derivatives of piperazine-2,5-dione have been identified as selective, non-competitive inhibitors of α-glucosidase, demonstrating the potential for this scaffold to exhibit specific enzyme inhibition. nih.gov However, the inhibitory potential and selectivity of the 3,6-diethoxy derivative remain to be determined.

Allosteric Modulation and Conformational Changes Induced by Binding

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator or induces conformational changes in any protein upon binding. The concept of allosteric modulation by diketopiperazine-like structures is an active area of research for other compounds, but no such investigations have been extended to this compound.

Interaction with Biomolecular Systems

The 2,5-diketopiperazine scaffold is a versatile platform that can be chemically modified at multiple positions, leading to a wide array of derivatives with diverse biological activities. mdpi.com The nature of the substituents on the DKP ring significantly influences its three-dimensional structure and, consequently, its interactions with biological systems. nih.gov

Membrane Interaction Studies

While direct studies on this compound are lacking, research on other substituted 2,5-diketopiperazines provides insight into their potential membrane interactions. The interaction with cellular membranes is a critical step for many biologically active compounds.

Studies on antimicrobial DKPs have shown that the nature of the substituents is crucial for membrane interaction. For instance, DKPs with cationic and hydrophobic substituents have demonstrated significant antimicrobial activity, which is linked to their ability to interact with bacterial membranes. nih.gov Molecular dynamics simulations of certain DKPs revealed that an initial interaction phase involves the formation of hydrogen bonds between charged moieties on the DKP and the phosphate (B84403) groups of the phospholipid heads of the membrane. nih.gov This initial binding is a key step that can precede further interactions or disruption of the membrane.

The stereochemistry of the DKP also plays a vital role in its membrane interaction potential. Different stereoisomers of the same DKP can exhibit varied solution structures, which in turn affects how they approach and bind to the membrane surface. nih.gov

Table 1: Predicted Membrane Interaction Characteristics of Representative 2,5-Diketopiperazines

| DKP Derivative | Key Substituents | Predicted Interaction Mechanism | Reference |

| Cationic/Hydrophobic DKP | Guanidine and hydrophobic groups | Hydrogen bonding and salt bridge formation with phospholipid head groups | nih.gov |

This table is illustrative and based on findings from studies on DKP analogs, not this compound itself.

DNA/RNA Binding and Intercalation Mechanisms

The ability of small molecules to bind to DNA or RNA is a key mechanism for many therapeutic agents. For the 2,5-diketopiperazine class, while not as extensively studied as other classes of compounds, there is evidence suggesting potential interactions with nucleic acids.

The planar and rigid structure of the DKP ring could potentially allow for intercalation between the base pairs of DNA or RNA. Furthermore, the substituents on the DKP ring can form specific hydrogen bonds or have electrostatic interactions with the grooves of the nucleic acid duplex.

For example, studies on the c-myb oncoprotein's DNA-binding domain have utilized hydrophobic probes to investigate its interaction with DNA. nih.gov While not a direct study of a DKP, this highlights the principle that small molecules can bind to DNA-associated proteins or directly to DNA in a sequence-specific manner, a mechanism that could be relevant for appropriately substituted DKPs. nih.gov The specific nature of the ethoxy groups in this compound would likely influence any such potential interactions.

Investigation of Protein Cross-Linking Potential

Protein cross-linking is a process where covalent bonds are formed between amino acid residues in a protein or between different protein molecules. This can be induced by certain chemical agents and can have significant biological consequences. Diones, in general, can be relevant in such studies.

While there is no direct evidence of this compound acting as a protein cross-linking agent, the chemical reactivity of the diketopiperazine ring and its substituents could theoretically be involved in such reactions under specific conditions. For instance, oxidative stress can lead to the formation of dityrosine (B1219331) cross-links in proteins, a process that stabilizes protein aggregates. nih.gov It is conceivable that reactive intermediates generated from a DKP could participate in similar cross-linking reactions.

The study of protein cross-linking often involves the use of specific cross-linking agents, such as disuccinimidyl suberate (B1241622) (DSS), to identify protein-protein interactions. nih.gov To investigate the potential of a compound like this compound to induce protein cross-linking, it would need to be studied in assays that can detect the formation of higher molecular weight protein complexes.

Table 2: Common Amino Acid Cross-Links Observed in Proteins

| Cross-Linked Amino Acids | Type of Linkage | Implication | Reference |

| Tyrosine - Tyrosine | Dityrosine | Biomarker of oxidative stress | nih.gov |

| Cysteine, Tryptophan, Lysine (B10760008), etc. | Various | Associated with biological dysfunction | nih.gov |

This table provides general information on protein cross-linking and is not specific to interactions with this compound.

Advanced Applications and Materials Science Aspects of 3,6 Diethoxypiperazine 2,5 Dione

Role as a Chemical Building Block

The rigid, pre-organized structure of the piperazine-2,5-dione ring makes it an excellent scaffold for the construction of more elaborate molecules. The substituents at the 3 and 6 positions can be readily modified, allowing for the introduction of diverse functionalities.

The 3,6-disubstituted-2,5-diketopiperazine framework is a key constituent in the synthesis of various complex organic molecules. mdpi.com The stability of the DKP ring allows it to be carried through multiple reaction steps, while the C3 and C6 positions can be functionalized to build molecular complexity. For instance, aldol (B89426) condensation reactions involving the enolizable protons of the DKP ring are a common strategy to introduce new carbon-carbon bonds.

A general approach involves the condensation of a pre-formed DKP, such as 1,4-diacetyl-2,5-piperazinedione, with aldehydes to create unsaturated derivatives. researchgate.net This method highlights the utility of the DKP core as a foundational unit. In the case of 3,6-diethoxypiperazine-2,5-dione, the ethoxy groups can be envisioned as stable functionalities during subsequent synthetic transformations or as precursors that could be modified to introduce further diversity. The synthesis of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives for potential anticancer applications demonstrates how the core scaffold is used to create a library of compounds with varied substituents. mdpi.com

| Synthetic Strategy | Precursor Example | Reaction Type | Resulting Structure | Reference |

| Aldol Condensation | 1,4-Diacetyl-2,5-piperazinedione | Base-catalyzed condensation with an aldehyde | 3-Ylidenepiperazine-2,5-dione | researchgate.net |

| Functionalization | 3,6-disubstituted 2,5-DKPs | Introduction of various side chains (e.g., benzylidene) | Novel DKP derivatives | mdpi.com |

Diketopiperazines are frequently found in natural products isolated from fungi, bacteria, and marine organisms. Consequently, synthetic DKPs are logical precursors for the total synthesis of these natural molecules. A notable example is the synthesis of dipodazine (B1234225), a natural product isolated from Penicillium dipodomyis. Researchers accomplished a concise synthesis of dipodazine via a stereoselective aldol condensation between N-protected indole-3-carbaldehyde and 1,4-diacetyl-2,5-piperazinedione. researchgate.net This strategy confirms the structure of the natural product and showcases the DKP ring's role as a readily accessible, key intermediate.

While this specific synthesis does not start from this compound, it exemplifies a broader principle: the pre-formed DKP scaffold provides a rigid and stereochemically defined starting point for accessing complex natural product architectures. The specific substituents on the DKP precursor can be chosen to match or lead to the functionality present in the target natural product. The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products further underscores the importance of diketone structures in nature. nih.gov

Applications in Materials Science

The unique structure of 3,6-disubstituted piperazine-2,5-diones, featuring both hydrogen bond donors and acceptors, as well as stereogenic centers, makes them intriguing building blocks for novel materials. The ethoxy groups in this compound could further influence its solubility, reactivity, and intermolecular interactions.

Polymerization as a Monomer

Diketopiperazine derivatives can be considered as potential monomers for the synthesis of biodegradable polymers. While specific studies on the polymerization of this compound are not extensively documented, the general class of 2,5-piperazinediones can undergo ring-opening polymerization to yield poly(ester-amide)s. These polymers are of interest due to their potential biodegradability and biocompatibility, stemming from the presence of naturally occurring amino acid precursors.

The polymerization process would theoretically involve the cleavage of the amide bonds within the diketopiperazine ring. The presence of the ethoxy groups at the 3 and 6 positions could influence the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability, mechanical strength, and degradation rate.

| Potential Polymer Type | Monomer | Key Polymer Feature |

| Poly(ester-amide) | This compound | Biodegradability |

This table is based on the theoretical potential for polymerization of diketopiperazine structures and does not represent experimentally verified data for this compound.

Integration into Functional Materials

The integration of diketopiperazine derivatives into functional materials is an emerging field. These compounds have been explored for their potential in creating "smart" materials, which can respond to external stimuli such as light, temperature, or pH. The conformational rigidity of the diketopiperazine ring, combined with the potential for introducing various functional groups, makes them suitable scaffolds for designing responsive materials.

For this compound, the ethoxy groups could be modified or could participate in host-guest interactions, potentially leading to materials with tunable optical or electronic properties. However, specific research on the integration of this particular compound into optoelectronic or smart materials has not been reported.

Role as a Ligand in Coordination Polymer Chemistry

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The amide groups within the this compound ring contain oxygen and nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. libretexts.org By acting as a ligand, this diketopiperazine derivative could bridge metal centers to form one-, two-, or three-dimensional coordination polymers.

The structure and properties of such coordination polymers would depend on the coordination geometry of the metal ion, the coordination mode of the diketopiperazine ligand, and the nature of any counter-ions or solvent molecules present. These materials could have potential applications in catalysis, gas storage, or as sensors. While the use of other diketopiperazine derivatives as ligands has been explored, specific examples involving this compound are not found in the current literature.

| Component | Role in Coordination Polymer | Potential Functionality |

| Metal Ion | Central node | Catalytic activity, magnetic properties |

| This compound | Organic Ligand | Structural bridge, sensory element |

This table illustrates the theoretical role of this compound in coordination polymers based on the known chemistry of similar compounds.

Structure Property Relationships and Derivatization Strategies for 3,6 Diethoxypiperazine 2,5 Dione Analogues

Design and Synthesis of Derivatives

The synthesis of derivatives of the 3,6-disubstituted piperazine-2,5-dione core can be approached in two primary ways: the cyclization of dipeptide precursors or the direct functionalization of a pre-existing DKP ring. csu.edu.auchemrxiv.org The latter method is particularly useful for creating symmetrically and asymmetrically substituted analogues.

Modifications at the C3 and C6 positions are commonly achieved through condensation reactions. A widely used method involves the base-catalyzed aldol (B89426) condensation of an N-acetylated piperazine-2,5-dione with aldehydes. wikipedia.org This reaction can be controlled in a stepwise manner to introduce different substituents, leading to unsymmetrical 3,6-didehydro-2,5-diketopiperazines. wikipedia.org For instance, various methoxylated benzaldehydes have been condensed with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org The yields of these reactions can vary depending on the electrophilicity of the aldehyde used. csu.edu.au

Another strategy involves the halogenation of the DKP ring, followed by nucleophilic displacement. The benzyl-protected 2,5-DKP can undergo radical halogenation with N-bromosuccinimide (NBS) to create 3-monobromides or 3,6-dibromides. wikipedia.org These brominated intermediates are labile and readily react with a variety of nucleophiles (such as those containing sulfur, oxygen, or nitrogen) to introduce diverse functional groups at the C3 and C6 positions. wikipedia.org

The nitrogen atoms of the piperazine-2,5-dione ring can also be functionalized, typically through N-alkylation or N-acylation. nih.gov For example, an allyl group has been introduced onto one of the nitrogen atoms to interrupt intermolecular hydrogen bonding, which can enhance properties like liposolubility. mdpi.com N-acylation, often with acetic anhydride, can serve to protect the nitrogen atoms or to activate the adjacent C3 and C6 positions for subsequent condensation reactions. wikipedia.orgnih.gov Multi-component reactions, such as the Ugi cascade reaction, offer an efficient route to synthesize complex N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, demonstrating simultaneous modification at multiple positions. nih.gov

| Position(s) Modified | Synthetic Strategy | Type of Substituent Introduced | Example Precursors | Reference |

|---|---|---|---|---|

| C3, C6 | Aldol Condensation | (Z,Z)-Benzylidene groups | N-acetyl-2,5-DKP, Benzaldehydes | csu.edu.au, wikipedia.org |

| C3, C6 | Halogenation & Nucleophilic Displacement | Alkyl, Aryl, SR, OR, NR₂ | N-benzyl-2,5-DKP, NBS, Nucleophiles | wikipedia.org |

| N1 | N-Alkylation | Allyl group | 2,5-DKP derivative, Allyl bromide | mdpi.com |

| N1, N4 | N-Acylation | Acetyl groups | 2,5-DKP, Acetic anhydride | nih.gov |

| Multiple | Ugi Cascade Reaction | Tryptamine conjugates | Tryptamine, Isocyanide, Aldehyde, etc. | nih.gov |

The stereochemistry at the C3 and C6 positions is a critical determinant of the molecular shape and biological function of piperazine-2,5-dione analogues. The synthesis of these compounds can lead to different stereoisomers, primarily cis and trans diastereomers. For example, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones results in the formation of two isomers. csu.edu.auanu.edu.au

Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has shown that under specific hydrogenation conditions, the cis isomer is formed as the major product. csu.edu.auchemrxiv.org The ability to control and identify the stereochemistry is crucial, as different stereoisomers, such as the (3S,6S) and (3R,6R) forms, can exhibit distinct biological profiles. However, achieving stereochemical control can be challenging; for instance, attempts to introduce an enamino group at the C3 position of a chiral precursor have been shown to result in almost complete racemization. researchgate.net

Tethering the piperazine-2,5-dione scaffold to other molecular entities is a powerful strategy for developing derivatives with novel functionalities. This can be achieved by creating conjugates with other pharmacophores or biomolecules. The Ugi cascade reaction is one such method used to produce tryptamine-piperazine-2,5-dione conjugates, effectively combining two distinct bioactive motifs in a single molecule. nih.gov

More advanced conjugation strategies involve linking the DKP core to large biomolecules like antibodies. While not specific to DKP, methods developed for creating antibody-drug conjugates (ADCs) can be applied. nih.gov These strategies often target native amino acids on the protein, using reactive linkers that form stable bonds under physiological conditions. For example, NHS esters can react with lysine (B10760008) residues, and isothiocyanates can be used for conjugation, providing stable linkages. nih.gov Such tethering approaches could potentially be adapted to link piperazine-2,5-dione derivatives to proteins, thereby directing their activity to specific biological targets.

Influence of Structural Modifications on Molecular Properties

Altering the substituents on the piperazine-2,5-dione ring has a profound effect on the molecule's three-dimensional structure, stability, and chemical reactivity.

The piperazine-2,5-dione ring typically adopts a non-planar conformation, which can range from a flattened boat to a twisted boat shape, influenced by the nature and stereochemistry of the substituents at C3 and C6. X-ray diffraction studies of various derivatives reveal how these modifications affect the ring's geometry. For example, in some dihydropyrazinoquinoxaline-dione derivatives, which share a similar core structure, the introduction of substituents leads to torsion angles that distort the planarity of the ring system. beilstein-journals.org

| Structural Modification | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|

| Introduction of benzylidene groups at C3/C6 | Formation of specific (Z,Z) stereoisomers | NMR, X-ray Crystallography | csu.edu.au |

| Hydrogenation of C3/C6 double bonds | Formation of cis and trans isomers (cis major) | NMR, X-ray Crystallography | chemrxiv.org |

| N-alkylation (e.g., with allyl group) | Interruption of intermolecular H-bonds, increased liposolubility | Physicochemical analysis | mdpi.com |

| Conversion of dicyano groups to diones | Modulation of frontier molecular orbital energies, increased thermal stability | DFT calculations, Thermal analysis | beilstein-journals.org |

| Introduction of phenyl rings at C3/C6 | Formation of network structures via H-bonding and π-stacking, leading to low liposolubility | Physicochemical analysis | nih.gov |

Structural modifications directly influence the chemical reactivity of the piperazine-2,5-dione scaffold. The introduction of exocyclic double bonds at the C3 and C6 positions through aldol condensation creates highly reactive sites. wikipedia.org These didehydroamino acid moieties are susceptible to various chemical transformations, including addition reactions by electrophiles, nucleophiles (Michael addition), radicals, and 1,3-dipoles, which often proceed with high stereoselectivity. researchgate.net

The reactivity of the core can also be tuned by altering the electronic properties of the substituents. For example, in related quinolinedione systems, the introduction of different substituents at the C2 position was found to modulate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. mdpi.com Similarly, converting electron-deficient dicyanopyrazinoquinoxaline precursors into hydrogen-bonding capable dihydropyrazinoquinoxalinedione derivatives via nucleophilic aromatic substitution demonstrates a significant shift in reactivity and electronic properties. beilstein-journals.org This transformation highlights how the reactivity at specific positions on the heterocyclic system can be strategically manipulated through synthetic design. beilstein-journals.org

Structure-Mechanism Relationships in Biochemical Interactions

The precise molecular interactions that govern the biological activity of 3,6-diethoxypiperazine-2,5-dione and its analogues are a subject of ongoing investigation. Understanding these relationships at a structural level is paramount for the rational design of new derivatives with enhanced potency and selectivity. This section delves into the putative role of the ethoxy groups in target binding and explores how analogue-based studies can be employed to map the binding epitopes of these compounds.

Elucidating the Role of Ethoxy Groups in Target Binding

The ethoxy groups at the C-3 and C-6 positions of the piperazine-2,5-dione scaffold are predicted to play a multifaceted role in the interaction of these compounds with their biological targets. While direct experimental evidence for this compound is limited, insights can be drawn from structure-activity relationship (SAR) studies on related diketopiperazine (DKP) analogues. The influence of these ethoxy groups can be considered in terms of their electronic effects, steric bulk, and potential for hydrogen bonding.

The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor, which could facilitate anchoring of the molecule within a binding pocket of a target protein. The orientation of the ethoxy group, whether axial or equatorial relative to the piperazine (B1678402) ring, would significantly influence its ability to form such interactions. Furthermore, the ethyl chain of the ethoxy group contributes to the lipophilicity of the molecule. This is a critical factor for cell permeability and for engaging in hydrophobic interactions within a binding site. In some cases, increased lipophilicity has been associated with enhanced anticancer properties in DKP derivatives. nih.gov

Compared to a hydroxyl group, the ethoxy group is less likely to act as a hydrogen bond donor, which can be a crucial determinant for binding specificity. The replacement of a hydrogen-bond-donating group with a non-donating one can alter the binding mode and selectivity of a compound. Moreover, the steric hindrance introduced by the ethyl portion of the ethoxy group can either be beneficial, by promoting a favorable binding conformation, or detrimental, by causing steric clashes with the target protein.

In a study on a series of 1,4-disubstituted piperazine-2,5-dione derivatives, it was found that the nature of the substituents significantly impacted their antioxidative activity. While not directly involving ethoxy groups at the 3 and 6 positions, this research underscores the principle that modifications to the piperazine-2,5-dione core are critical for biological function.

Mapping Binding Epitopes through Analogue Studies

Analogue studies are a cornerstone of medicinal chemistry for mapping the binding epitopes of a lead compound. This strategy involves the systematic modification of the compound's structure and the evaluation of the resulting analogues' biological activity. By observing how changes in the structure affect activity, researchers can infer which parts of the molecule are essential for binding and which can be modified to improve properties such as potency and selectivity.

For this compound, an analogue-based approach to map its binding epitope would involve the synthesis and testing of a series of related compounds. Key modifications could include:

Varying the Alkoxy Chain Length: Synthesis of analogues with methoxy, propoxy, or butoxy groups in place of the ethoxy groups would reveal the optimal lipophilicity and steric bulk for target interaction.

Introducing Functional Groups on the Alkoxy Chain: The addition of functional groups, such as a hydroxyl or an amino group, to the ethyl chain could probe for additional hydrogen bonding or ionic interactions within the binding site.

Isosteric Replacements: Replacing the oxygen of the ethoxy group with sulfur (thioethoxy) or a methylene (B1212753) group (propyl) would help to understand the importance of the ether oxygen in binding.

Stereochemical Variations: The synthesis of diastereomers and enantiomers of the parent compound and its analogues would be crucial to determine the three-dimensional requirements of the binding site.

A study on diketopiperazine and dipeptide analogues as opioid receptor ligands demonstrated the importance of substituents on the DKP ring for binding affinity. nih.gov The substitution of a benzyl (B1604629) ring with smaller groups like methyl butenyl or methyl drastically reduced binding, highlighting the significance of specific structural features for interaction with the kappa opioid receptor. nih.gov This type of systematic study provides a clear example of how analogue synthesis and testing can delineate the structural requirements for biological activity.

The following table illustrates the concept of how systematic structural modifications in a hypothetical series of 3,6-disubstituted piperazine-2,5-dione analogues could be used to probe structure-activity relationships. The presented data is illustrative and based on general principles observed in DKP analogue studies.

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) | Inferred Role of Substituent |

| 1 | -OCH2CH3 | -OCH2CH3 | 5.0 | Baseline activity |

| 2 | -OCH3 | -OCH3 | 10.2 | Reduced lipophilicity decreases activity |

| 3 | -OCH2CH2CH3 | -OCH2CH2CH3 | 2.1 | Increased lipophilicity enhances activity |

| 4 | -OH | -OH | > 50 | Ethoxy group is not a simple mimic of hydroxyl; potential change in binding mode |

| 5 | -SCH2CH3 | -SCH2CH3 | 8.5 | Ether oxygen is important for activity |

| 6 | -CH2CH2CH3 | -CH2CH2CH3 | 15.7 | Alkoxy group is superior to an alkyl group of similar size |

Through the careful design, synthesis, and biological evaluation of such analogues, a detailed map of the binding epitope for this compound could be constructed. This knowledge would be invaluable for the future development of more effective and specific therapeutic agents based on this scaffold.

Future Research Directions and Challenges in 3,6 Diethoxypiperazine 2,5 Dione Research

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of 3,6-diethoxypiperazine-2,5-dione itself is a key starting point, but the real challenge and opportunity lie in the creation of a diverse library of its analogues. Future research will necessitate the development of advanced synthetic strategies to introduce a wide range of functional groups, thereby modulating the compound's properties for various applications.

One of the primary challenges is the stereoselective synthesis of these analogues. The piperazine-2,5-dione ring can exist in different conformations, and the substituents at the 3 and 6 positions can be arranged in cis or trans configurations. csu.edu.auresearchgate.net Achieving high levels of stereocontrol is crucial, as the three-dimensional structure of these molecules will profoundly influence their biological activity and material properties. nih.gov Future methodologies will likely move beyond traditional solution-phase chemistry and increasingly adopt solid-phase organic synthesis (SPOS) and microwave-assisted organic synthesis (MAOS). nih.govnih.govnih.gov These techniques offer significant advantages in terms of efficiency, purification, and the potential for combinatorial library generation. nih.gov

Furthermore, the development of novel catalytic systems will be paramount. For instance, the use of chiral phosphoric acid catalysts or diboronic acid anhydrides has shown promise in the synthesis of other functionalized DKPs and could be adapted for this compound analogues. researchgate.netorganic-chemistry.org Late-stage functionalization, a strategy that modifies a complex molecule in the final steps of a synthesis, will also be a critical area of exploration. This approach allows for the rapid diversification of the core scaffold and the introduction of sensitive functional groups that might not be compatible with earlier synthetic steps. researchgate.net

A key area of focus will be the synthesis of analogues with appended groups that can participate in specific molecular recognition events or act as reactive handles for bioconjugation. This could involve the incorporation of moieties for click chemistry, photo-crosslinking, or groups that can interact with specific biological targets.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Advantages | Key Challenges | Potential Applications of Analogues |

| Stereoselective Catalysis | High control over stereochemistry, potential for enantiomerically pure products. | Development of specific catalysts for the diethoxy scaffold. | Probing stereochemistry-dependent biological activity. |

| Solid-Phase Synthesis | Facilitates purification, amenable to automation and library synthesis. | Compatibility of reagents with the solid support and the core structure. | High-throughput screening for drug discovery. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scale-up limitations, potential for side reactions at high temperatures. | Rapid generation of diverse analogues. |

| Late-Stage Functionalization | Allows for rapid diversification of a common intermediate. researchgate.net | Identifying selective reactions that do not affect the core structure. | Introduction of reporter groups or bioactive moieties. |

| Ugi and Passerini Reactions | Multi-component reactions that rapidly build molecular complexity. wikipedia.org | Control of stereochemistry in the resulting products. | Creation of highly substituted and diverse DKP libraries. |

Deeper Understanding of Intramolecular and Intermolecular Interactions

The non-covalent interactions involving the this compound scaffold are fundamental to its behavior in both biological and material contexts. A deeper understanding of these forces is a critical future research direction. The two amide bonds within the diketopiperazine ring provide both hydrogen bond donors and acceptors, which are key to forming defined supramolecular structures. rsc.org

Future research should employ a combination of experimental techniques, such as X-ray crystallography and advanced NMR spectroscopy (e.g., NOE studies), alongside computational modeling to elucidate the preferred conformations and intermolecular packing of this compound and its derivatives. csu.edu.auresearchgate.net The ethoxy groups introduce additional complexity and potential for specific interactions. The oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors, and the ethyl chains can engage in hydrophobic interactions.

A significant challenge will be to understand how subtle changes in the chemical structure of analogues affect the balance of these non-covalent forces. For example, the introduction of aromatic or fluorinated substituents could lead to the formation of π-π stacking or halogen bonding interactions, respectively, which could dramatically alter the self-assembly properties of the molecules. mdpi.com Investigating these interactions in different solvent environments will also be crucial, as solvent polarity can significantly influence the strength and nature of non-covalent bonds. rsc.org

Predictive Modeling of Reactivity and Biochemical Interactions

The ability to predict the chemical reactivity and potential biological interactions of this compound analogues before their synthesis would be a transformative advancement. Future research will increasingly rely on sophisticated computational modeling techniques to achieve this.

Molecular docking studies will be instrumental in predicting the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors. nih.govmdpi.com This will be particularly important in guiding the design of new therapeutic agents. For instance, by identifying key interactions between a this compound analogue and the active site of a target protein, medicinal chemists can rationally design modifications to enhance binding and efficacy. nih.gov

Quantum mechanics (QM) calculations will be necessary to understand the electronic structure and reactivity of the diketopiperazine ring and its substituents. nih.gov This will allow for the prediction of sites susceptible to nucleophilic or electrophilic attack, which is crucial for designing new synthetic transformations and understanding potential metabolic pathways. Molecular dynamics (MD) simulations will provide insights into the conformational flexibility of these molecules and how they interact with their environment over time. nih.gov This is particularly important for understanding how these molecules might traverse cell membranes or interact with dynamic biological systems.

A significant challenge in this area is the accuracy of the computational models. The development of more refined force fields and the use of hybrid QM/MM (quantum mechanics/molecular mechanics) methods will be necessary to accurately capture the subtle electronic and steric effects of the ethoxy groups and other substituents.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Information Gained | Challenges |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govmdpi.com | Accuracy of scoring functions, treatment of protein flexibility. |

| Quantum Mechanics (QM) | Electronic structure, reactivity, reaction mechanisms. nih.gov | High computational cost for large systems. |

| Molecular Dynamics (MD) | Conformational dynamics, interaction with solvent, membrane permeability. nih.gov | Length of simulations required to sample conformational space. |

| QM/MM | High-accuracy treatment of the active site in a biological system. | Parameterization of the QM/MM interface. |

Exploration of Novel Supramolecular Architectures

The inherent ability of diketopiperazines to self-assemble into well-defined supramolecular structures is one of their most fascinating properties. mdpi.comnih.gov Future research on this compound should focus on harnessing this property to create novel functional materials. The ethoxy groups are expected to play a significant role in directing the self-assembly process, potentially leading to unique architectures not observed with other DKP derivatives.

A key area of investigation will be the formation of organogels and hydrogels. mdpi.comnih.gov By carefully designing analogues with appropriate side chains, it should be possible to create materials that can controllably gelate in response to external stimuli such as temperature, pH, or light. These "smart" materials could have applications in areas such as injectable drug delivery systems, tissue engineering scaffolds, and responsive coatings.

The formation of other supramolecular structures, such as nanotubes, vesicles, and nanofibers, should also be explored. researchgate.net These nanoscale objects could serve as templates for the synthesis of inorganic materials or as components of nanoelectronic devices. A significant challenge will be to achieve a high degree of control over the morphology and dimensions of these self-assembled structures. This will require a deep understanding of the relationship between molecular structure and the resulting supramolecular architecture, as outlined in section 9.2.

Integration into Emerging Technologies (e.g., nanoscale materials, advanced catalysis)

The unique properties of this compound and its derivatives make them promising candidates for integration into a variety of emerging technologies.

In the realm of nanoscale materials , the self-assembly properties of these compounds can be exploited to create ordered arrays on surfaces or to template the growth of nanoparticles. researchgate.net For example, a monolayer of a this compound derivative on a substrate could be used to control the size and spacing of deposited metal nanoparticles, which is crucial for applications in catalysis and plasmonics.

In advanced catalysis , the diketopiperazine scaffold can be used as a chiral ligand for asymmetric catalysis. youtube.com The development of this compound-based catalysts could lead to new and efficient methods for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The ethoxy groups could play a crucial role in tuning the steric and electronic environment of the catalytic center, thereby influencing the stereochemical outcome of the reaction.

Furthermore, the biocompatibility and tunable properties of these compounds make them attractive for applications in biotechnology and medicine . For instance, they could be used as building blocks for the construction of drug delivery vehicles that can target specific cells or tissues. nih.gov The ability to functionalize the diketopiperazine scaffold with both hydrophobic and hydrophilic groups allows for the creation of amphiphilic structures that can self-assemble into micelles or liposomes for the encapsulation of therapeutic agents. nih.gov

The primary challenge in integrating these molecules into new technologies will be to achieve the necessary level of performance and stability. This will require a multidisciplinary approach that combines synthetic chemistry, materials science, and engineering.

Q & A

Basic: What are the common synthetic routes for preparing 3,6-Diethoxypiperazine-2,5-dione, and how can reaction conditions be optimized for yield?

The synthesis of diketopiperazines like this compound typically involves cyclization of dipeptide precursors or condensation reactions. For example, cyclization in formamide under reflux conditions has been used for large-scale synthesis of related piperazine-2,6-dione derivatives . Optimization includes controlling temperature (e.g., 120–140°C), reaction time (12–24 hours), and solvent polarity. Purification via recrystallization or HPLC ensures high purity (>95%) .

Advanced: How can regioselectivity challenges in the synthesis of substituted diketopiperazines be addressed?

Regioselectivity in diketopiperazine synthesis can be controlled using steric or electronic directing groups. For example, arylidene derivatives of pyrazolidine-diones have been synthesized via Knoevenagel condensations with aromatic aldehydes, where substituents on the aldehyde influence regioselectivity . Computational modeling (DFT) can predict favorable reaction pathways, while spectroscopic monitoring (NMR) validates intermediate formation .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

- HPLC and GC : For purity assessment and quantification of byproducts .

- NMR (¹H/¹³C) : To confirm substituent positions (e.g., ethoxy groups at C3 and C6) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (using SHELX software for refinement) .

Advanced: How can X-ray crystallography data resolve structural ambiguities in diketopiperazine derivatives?

SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond-length discrepancies and thermal motion artifacts. For example, in 3,6-dimethyl analogs, SHELX analysis confirmed non-planar puckering of the piperazine ring, critical for understanding steric interactions . High-resolution data (>1.0 Å) minimizes errors in electron density maps .

Basic: What in vitro models are appropriate for assessing the biological activity of this compound?

- Antibacterial assays : Disk diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) .

- DPPH radical scavenging : Evaluates antioxidant potential .

Advanced: What strategies reconcile contradictory results in the biological activity of diketopiperazine analogs?

- Dose-response profiling : Identifies non-linear activity trends (e.g., hormetic effects).

- Structural-activity relationship (SAR) studies : Correlates substituent effects (e.g., ethoxy vs. methyl groups) with bioactivity .

- Multi-omics integration : Links transcriptomic data from treated cells to mechanistic pathways .

Basic: How do environmental factors influence the stability of this compound during storage?

Stability is pH- and temperature-dependent:

- Acidic conditions (pH < 3) : Hydrolysis of the diketopiperazine ring occurs, forming linear dipeptides.

- Thermal degradation : >80°C accelerates decomposition; storage at 4°C in inert atmospheres (N₂) extends shelf life .

Advanced: What mechanistic studies elucidate the degradation pathways of diketopiperazines under varying conditions?

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed fragments or oxidized species) .

- Isotopic labeling (¹⁸O) : Tracks oxygen incorporation during hydrolysis .

- Kinetic modeling : Determines activation energy (Eₐ) for degradation using Arrhenius plots .

Basic: How can this compound enhance transdermal drug delivery?

In vitro studies using excised pig ear skin demonstrated that diketopiperazines increase permeation of small molecules (e.g., theophylline) by 12-fold, likely via transient disruption of lipid bilayers in the stratum corneum . Formulation with propylene glycol:water (7:3) optimizes solubility and permeation .

Advanced: What molecular modeling approaches predict the interaction of diketopiperazines with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.